4-(Tert-butyl)-3-methoxybenzamide

Catalog No.
S13537933
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butyl)-3-methoxybenzamide

Product Name

4-(Tert-butyl)-3-methoxybenzamide

IUPAC Name

4-tert-butyl-3-methoxybenzamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H2,13,14)

InChI Key

NSMPQDUAJCABJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N)OC

4-(Tert-butyl)-3-methoxybenzamide, also known as N-tert-butyl-4-methoxybenzamide, is an organic compound with the molecular formula C₁₂H₁₇NO₂. It is classified as a benzamide derivative characterized by a tert-butyl group and a methoxy group attached to the benzene ring. This structure contributes to its unique chemical properties, including enhanced solubility and potential reactivity in various chemical environments.

  • Oxidation: The methoxy group can be oxidized to yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The amide group can be reduced to form an amine, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing alkyl halides or acyl chlorides in the presence of a base.

Research indicates that 4-(Tert-butyl)-3-methoxybenzamide exhibits potential biological activity. It has been investigated for its interactions with various enzymes and receptors, suggesting possible therapeutic applications. Specifically, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief. Its analgesic and anti-inflammatory properties make it a candidate for further pharmacological studies .

The synthesis of 4-(Tert-butyl)-3-methoxybenzamide can be achieved through several methods:

  • Direct Coupling: A common method involves reacting 4-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
  • Industrial Production: In industrial settings, similar reagents and conditions are used, but the process may be optimized for higher yields and purity through advanced purification techniques like high-performance liquid chromatography (HPLC) .

4-(Tert-butyl)-3-methoxybenzamide has several applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: Its potential biological activity makes it valuable for research into enzyme interactions and receptor binding.
  • Medicine: Investigated for therapeutic properties, particularly as an anti-inflammatory and analgesic agent.
  • Industry: Utilized in developing specialty chemicals and materials due to its unique chemical properties .

Studies on the interactions of 4-(Tert-butyl)-3-methoxybenzamide with biological targets have shown that it may modulate enzyme activity. This modulation could lead to significant effects on biochemical pathways related to inflammation and pain management. Further research is necessary to elucidate the precise mechanisms of action and to explore its full therapeutic potential .

Several compounds exhibit structural similarities to 4-(Tert-butyl)-3-methoxybenzamide:

Compound NameStructural DifferenceUnique Features
N-tert-Butyl-4-methylbenzamideMethyl group instead of methoxyDifferent reactivity due to methyl group
N-tert-Butyl-4-bromo-3-methoxybenzamideContains a bromine atomIncreased electrophilicity due to bromine
N-tert-Butyl-4-chlorobenzamideContains a chlorine atomAltered solubility characteristics
N-tert-Butyl-3-methoxybenzamideMethoxy group at the meta positionDifferent biological activity potential

Uniqueness

The uniqueness of 4-(Tert-butyl)-3-methoxybenzamide lies in its combination of both tert-butyl and methoxy groups, which influence its solubility, stability, and reactivity. These functional groups provide distinct chemical properties that enhance its utility in research and industrial applications compared to similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types